(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
Researchers synthesized a series of 94 derivatives based on the core structure of DDT26. These derivatives were designed to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This suggests its potential as a lead compound for further development.
Molecular Structure Analysis
The molecular formula of DDT26 is C17H22N4O3 . It comprises an isoxazole moiety, a piperidine ring, and a phthalazinone scaffold. The phthalazinone portion of DDT26 mimics the PAPR1 substrate , which contributes to its inhibitory effect on PARP1 (with an IC50 value of 4.289 ± 1.807 μM ) .
Mechanism of Action
DDT26 modulates the expression of key proteins, including c-MYC and γ-H2AX . It induces DNA damage, inhibits cell migration, suppresses colony formation, and arrests the cell cycle at the G1 phase in breast cancer cells (specifically, MCF-7 cells ) . These effects contribute to its anti-proliferative activity.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-9-15(19-13(4)18-10)23-14-5-7-21(8-6-14)17(22)16-11(2)20-24-12(16)3/h9,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDALNFZIJFQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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